5-Ethylcyclohexane-1,3-dione hydrate
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Overview
Description
5-Ethylcyclohexane-1,3-dione hydrate is a chemical compound with the molecular formula C8H12O2. It is a hydrate form of 5-ethylcyclohexane-1,3-dione, which is known for its applications in various chemical reactions and research fields. The compound is characterized by its unique structure, which includes a cyclohexane ring with two keto groups at positions 1 and 3, and an ethyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylcyclohexane-1,3-dione hydrate typically involves the reaction of 1,3-cyclohexanedione with ethylating agents under controlled conditions. One common method involves the use of potassium carbonate as a base and acetonitrile as a solvent. The reaction is carried out at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethylcyclohexane-1,3-dione hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives of the original compound.
Scientific Research Applications
5-Ethylcyclohexane-1,3-dione hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various cyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethylcyclohexane-1,3-dione hydrate involves its interaction with specific molecular targets. For instance, as an allosteric modulator of metabotropic glutamate receptors, it binds to these receptors and alters their conformation, thereby modulating their activity. This interaction can influence various signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Isopropyl-1,3-cyclohexanedione
- 5-(4-Fluorophenyl)-1,3-cyclohexanedione
- 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
Comparison
Compared to these similar compounds, 5-ethylcyclohexane-1,3-dione hydrate is unique due to its specific ethyl substitution at the 5-position. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it distinct in its applications and effects .
Properties
IUPAC Name |
5-ethylcyclohexane-1,3-dione;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2.H2O/c1-2-6-3-7(9)5-8(10)4-6;/h6H,2-5H2,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWQECLFSRTDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CC(=O)C1.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594828 |
Source
|
Record name | 5-Ethylcyclohexane-1,3-dione--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-76-6 |
Source
|
Record name | 5-Ethylcyclohexane-1,3-dione--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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